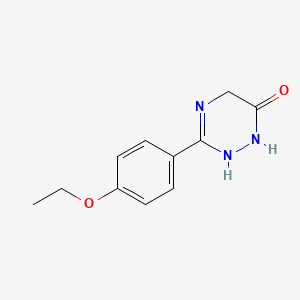
3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of an ethoxyphenyl group attached to a dihydrotriazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one typically involves the reaction of 4-ethoxyaniline with appropriate reagents to form the desired triazinone ring. One common method involves the cyclization of 4-ethoxyaniline with formamide under acidic conditions to yield the triazinone structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazinone ring to its reduced forms.
Substitution: The ethoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the ethoxyphenyl moiety.
科学的研究の応用
3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.
類似化合物との比較
Similar Compounds
- 3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one is unique due to its triazinone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific arrangement of atoms and functional groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
87427-99-4 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
3-(4-ethoxyphenyl)-2,5-dihydro-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-9-5-3-8(4-6-9)11-12-7-10(15)13-14-11/h3-6H,2,7H2,1H3,(H,12,14)(H,13,15) |
InChIキー |
VJRRYWHEKHSILS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NCC(=O)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)
![8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14389595.png)
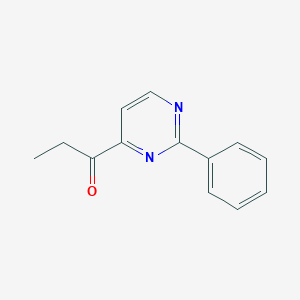
![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)
![1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B14389612.png)

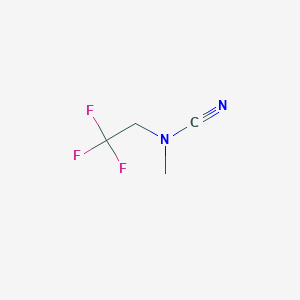
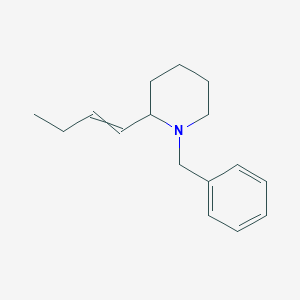
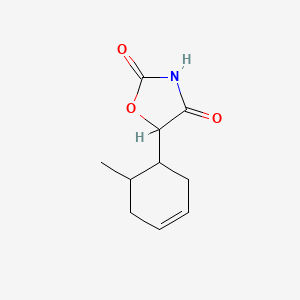
![lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14389650.png)
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)
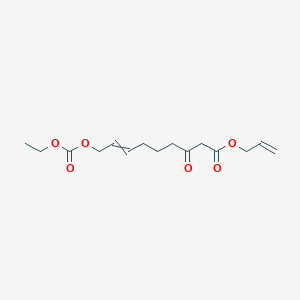

![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)
